3-Chloro-pyrrolidine-1-carboxylic acid benzyl ester
CAS No.:
Cat. No.: VC13466753
Molecular Formula: C12H14ClNO2
Molecular Weight: 239.70 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H14ClNO2 |
|---|---|
| Molecular Weight | 239.70 g/mol |
| IUPAC Name | benzyl 3-chloropyrrolidine-1-carboxylate |
| Standard InChI | InChI=1S/C12H14ClNO2/c13-11-6-7-14(8-11)12(15)16-9-10-4-2-1-3-5-10/h1-5,11H,6-9H2 |
| Standard InChI Key | QDJDFKNDEFPEIN-UHFFFAOYSA-N |
| SMILES | C1CN(CC1Cl)C(=O)OCC2=CC=CC=C2 |
| Canonical SMILES | C1CN(CC1Cl)C(=O)OCC2=CC=CC=C2 |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s core structure consists of a pyrrolidine ring substituted with chlorine at the 3-position and a benzyl ester group at the 1-position. The molecular formula is C₁₂H₁₄ClNO₂, with a molecular weight of 239.70 g/mol . The stereochemistry at the 3-position distinguishes the (R)- and (S)-enantiomers, which exhibit distinct physicochemical behaviors. For instance, the (S)-enantiomer’s specific rotation and binding affinity to biological targets differ from its (R)-counterpart due to spatial arrangement.
Table 1: Key Structural Features
| Feature | Description |
|---|---|
| Pyrrolidine Ring | Five-membered saturated heterocycle with nitrogen at position 1 |
| 3-Chloro Substituent | Electrophilic chlorine atom enabling nucleophilic substitution reactions |
| Benzyl Ester Group | Protects carboxylic acid moiety, enhancing solubility in organic solvents |
Synthesis Methods
Enantioselective Hydrogenation
A patented method for synthesizing enantiomerically pure derivatives involves asymmetric hydrogenation of halogenated aryl-pyrrolidine precursors. Using chiral catalysts such as MeOBIPHEP, this process achieves high enantiomeric excess (ee >95%) under moderate reaction conditions (25–50°C, 10–50 bar H₂) . For example, (3S,4S)-1-benzyl-4-(halogen-aryl)-pyrrolidine-3-carboxylic acids are synthesized via this route, serving as intermediates for CNS-targeting pharmaceuticals .
Chlorination of Pyrrolidine Derivatives
Alternative routes involve chlorinating pyrrolidine-1-carboxylic acid benzyl ester using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). The reaction typically proceeds in dichloromethane at 0–25°C, yielding 3-chloro derivatives with >80% efficiency . Industrial-scale production employs continuous flow reactors to optimize yield and purity.
Table 2: Synthesis Conditions Comparison
| Method | Reagents/Catalysts | Temperature (°C) | Yield (%) | Enantiomeric Excess |
|---|---|---|---|---|
| Asymmetric Hydrogenation | MeOBIPHEP, H₂ | 25–50 | 85–90 | >95% ee |
| Direct Chlorination | SOCl₂, PCl₅ | 0–25 | 80–85 | N/A |
Applications in Pharmaceutical Research
Intermediate for CNS Drug Development
The compound’s chiral center and halogenated structure make it a key intermediate in synthesizing neuromodulators. For instance, derivatives of 3-chloro-pyrrolidine-1-carboxylic acid benzyl ester are precursors to acromelic acids A and B, which exhibit potent neuroexcitatory activity . These compounds target glutamate receptors, implicating them in treatments for neurodegenerative diseases .
Enzyme Inhibition Studies
In biochemical research, the chlorine atom’s electronegativity facilitates halogen bonding with enzyme active sites. Studies demonstrate its efficacy in inhibiting proteases and kinases, with IC₅₀ values in the micromolar range . For example, the (S)-enantiomer shows preferential binding to trypsin-like serine proteases, altering substrate recognition.
Comparison with Structural Analogs
Table 3: Analog Comparison
| Compound | Molecular Formula | Key Feature | Biological Activity |
|---|---|---|---|
| 3-Bromo-pyrrolidine-1-carboxylate | C₁₂H₁₄BrNO₂ | Larger atomic radius, lower polarity | Enhanced enzyme inhibition |
| 3-Fluoro-pyrrolidine-1-carboxylate | C₁₂H₁₄FNO₂ | Higher electronegativity | Increased metabolic stability |
| 3-Iodo-pyrrolidine-1-carboxylate | C₁₂H₁₄INO₂ | Polarizable iodine atom | Stronger halogen bonding |
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